6-Bromo-4-(trifluoromethyl)pyridin-2-amine
Overview
Description
“6-Bromo-4-(trifluoromethyl)pyridin-2-amine” is a densely functionalized heterocycle . It represents a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .Physical and Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, including “this compound”, are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Heterocyclic Amines in Diet and Disease Correlation
Studies have shown that heterocyclic amines (HAs), similar in structure to 6-Bromo-4-(trifluoromethyl)pyridin-2-amine, are present in cooked meats and are a concern due to their potential carcinogenic properties. The exposure to these compounds is a significant factor in establishing their role in human diseases, such as cancer. For instance, Magagnotti et al. (2000) demonstrated that PhIP-blood protein adducts are present in humans and are influenced by dietary habits, pointing to the importance of understanding exposure to such compounds (Magagnotti et al., 2000).
Toxicity Profile and Industrial Precautions
Tao et al. (2022) reported on the toxicity profile of 5-amino-2-(trifluoromethyl)pyridine, highlighting the importance of safety and monitoring in industrial settings, especially when dealing with similar chemical compounds (Tao et al., 2022).
Biomonitoring and Environmental Concerns
Studies have also delved into the presence of carcinogenic heterocyclic amines in the environment and their potential health impacts. For example, Bessette et al. (2009) established a method to measure heterocyclic aromatic amines in human hair, demonstrating the chronic exposure to these compounds and suggesting the potential for noninvasive biomonitoring (Bessette et al., 2009).
Mechanism of Action
Target of Action
It’s known that compounds with trifluoromethyl groups are often used in drug development due to their ability to modulate the properties of pharmaceuticals .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can influence various biochemical pathways due to their unique chemical properties .
Safety and Hazards
Future Directions
The future directions for the research and application of trifluoromethylpyridine (TFMP) derivatives, including “6-Bromo-4-(trifluoromethyl)pyridin-2-amine”, are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Biochemical Analysis
Biochemical Properties
6-Bromo-4-(trifluoromethyl)pyridin-2-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its activity and effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific cellular functions or inhibiting harmful pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular processes and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
6-bromo-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZCVBCVYJFUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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